molecular formula C13H10ClNO3 B6368637 MFCD18312474 CAS No. 1261957-18-9

MFCD18312474

Cat. No.: B6368637
CAS No.: 1261957-18-9
M. Wt: 263.67 g/mol
InChI Key: QDROQXWAXJFFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18312474 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

The synthesis of MFCD18312474 involves specific reaction conditions and routes. One common method includes the use of microwave heating to react dicyandiamide and dimethylamine hydrochloride at temperatures between 100-160°C. This method improves the purity of the compound and simplifies the production process, making it suitable for industrial-scale production .

Chemical Reactions Analysis

MFCD18312474 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron, nitrogen, and oxygen-containing compounds. The reaction conditions often involve mass spectrometry to analyze the outcomes, enabling rapid assignment of reaction conditions to molecules derived from high-throughput chemical synthesis experiments .

Scientific Research Applications

MFCD18312474 has a wide range of scientific research applications. In chemistry, it is used for modularized synthesis of small organic molecules, which is crucial for creating medicines and materials. In biology, it plays a role in understanding reaction networks and the synthesis of building blocks of life. In medicine, it is explored for its potential therapeutic effects, and in industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of MFCD18312474 involves its interaction with specific molecular targets and pathways. It acts on multiple targets, including plasma membranes and intracellular components, leading to various biological effects. This multi-target approach makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

MFCD18312474 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with boron, nitrogen, and oxygen atoms, which undergo similar fragmentation patterns in mass spectrometry. The unique aspect of this compound is its ability to undergo rapid and selective reactions, making it distinct from other compounds in its class .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, efficient synthesis methods, and wide range of applications make it a valuable subject of study. Further research into its mechanisms and comparisons with similar compounds can unlock new possibilities for its use in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 4-chloro-3-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDROQXWAXJFFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683183
Record name Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-18-9
Record name Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.